molecular formula C23H19N3O4 B10997789 N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10997789
M. Wt: 401.4 g/mol
InChI Key: KHIFLADNOXOJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the condensation of 3-methoxybenzaldehyde with anthranilic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer, due to its ability to inhibit specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. This inhibition can lead to various therapeutic effects, depending on the target and the pathway affected.

Comparison with Similar Compounds

Similar Compounds

  • N,3-bis(4-methoxyphenyl)-2-methylacrylamide
  • 2,2-bis(3-methoxyphenyl)-1-tosyl-1,2-dihydro-2λ4,3λ4-[1,3,2]diazaborolo[4,5,1-ij]quinoline

Uniqueness

N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific structural features, such as the presence of methoxy groups and the quinazoline ring. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

N,3-bis(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H19N3O4/c1-29-18-7-3-5-16(12-18)25-22(27)15-9-10-20-21(11-15)24-14-26(23(20)28)17-6-4-8-19(13-17)30-2/h3-14H,1-2H3,(H,25,27)

InChI Key

KHIFLADNOXOJCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.